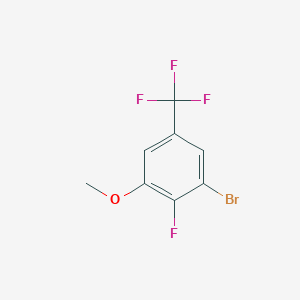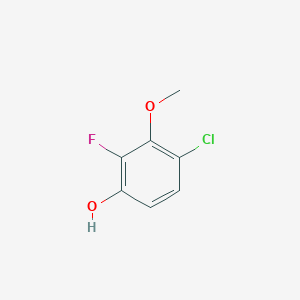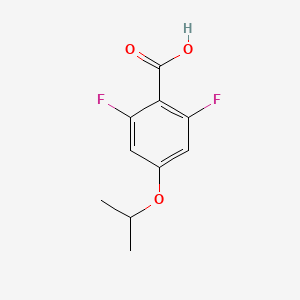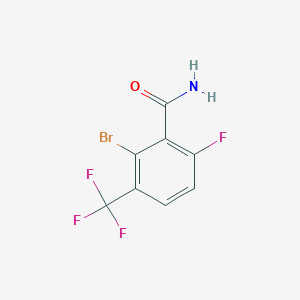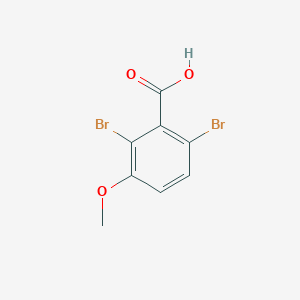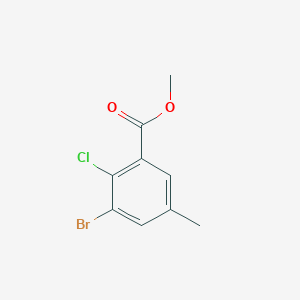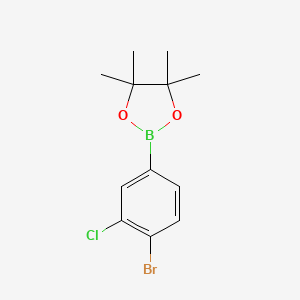
5-Ethoxy-2,4-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2,4-difluorobenzaldehyde: is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy and difluoro groups at the 5th, 2nd, and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Ethoxy-2,4-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluorobenzaldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to facilitate the ethoxylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Fine-tuning reaction parameters, such as temperature, pressure, and reaction time, to maximize yield.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2,4-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Ethoxy-2,4-difluorobenzoic acid.
Reduction: 5-Ethoxy-2,4-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Ethoxy-2,4-difluorobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,4-difluorobenzaldehyde depends on its specific application and the target molecule it interacts with. Generally, the compound can act as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The ethoxy and difluoro substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
2,4-Difluorobenzaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
5-Methoxy-2,4-difluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can lead to different reactivity and properties.
5-Ethoxy-2,4-dichlorobenzaldehyde: Similar structure but with chlorine atoms instead of fluorine atoms, which can affect the compound’s reactivity and applications.
Uniqueness: 5-Ethoxy-2,4-difluorobenzaldehyde is unique due to the combination of ethoxy and difluoro substituents, which provide a distinct set of chemical properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds with different substituents.
Properties
IUPAC Name |
5-ethoxy-2,4-difluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-3-6(5-12)7(10)4-8(9)11/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKIOTSVQXBECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





